2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide
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Description
2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClF2N5O2 and its molecular weight is 421.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds bearing the triazine scaffold, such as 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Synthetic derivatives of triazine have been prepared and evaluated across various models, exhibiting potent pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. Triazine analogs, by virtue of their core structure, have shown promising potential as future drugs (Verma et al., 2019).
Amino-1,2,4-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles serve as a crucial raw material in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This versatility highlights the potential for 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide in various scientific research and industrial applications, owing to its triazole component (Nazarov et al., 2021).
Synthesis and Structural Properties of Novel Heterocyclic Compounds
The synthesis and exploration of novel heterocyclic compounds, including those with a triazole ring, are fundamental in the development of new therapeutic agents. High-resolution spectroscopic techniques and structural analysis play a crucial role in understanding these compounds' conformations and reactivity, paving the way for their application in scientific research (Issac & Tierney, 1996).
Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds
1,2,4-Triazole-containing scaffolds are of great importance due to their presence in various pharmaceuticals and biologically active compounds. Recent strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole have been reviewed, highlighting the ongoing research to develop new methodologies for accessing these compounds. This indicates the relevance of studying compounds like this compound in the context of drug discovery and development (Nasri et al., 2021).
Properties
IUPAC Name |
2-amino-4-chloro-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N5O2/c1-11(26-18(28)14-4-2-12(20)6-17(14)23)19(29,8-27-10-24-9-25-27)15-5-3-13(21)7-16(15)22/h2-7,9-11,29H,8,23H2,1H3,(H,26,28)/t11-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCDDUYCQBXQL-NSPYISDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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